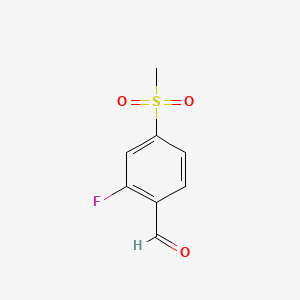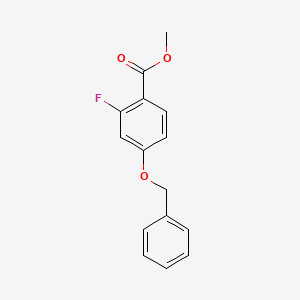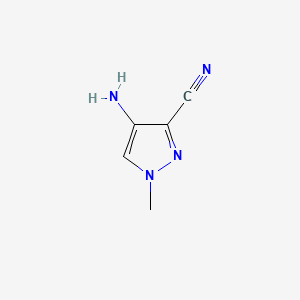
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protected amino group and a cyclopropylmethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine typically involves the protection of the amino group with a BOC group, followed by the introduction of the cyclopropylmethyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (BOC2O) to form N-BOC-piperidine. This intermediate is then reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride (NaH) to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by employing continuous flow reactors and solid acid catalysts. This approach enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine undergoes various chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidone derivatives or reduction to form piperidine derivatives with different oxidation states.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) are used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Deprotection: The major product is the free amine, 4-amino-1-(cyclopropylmethyl)piperidine.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Oxidation: Piperidone derivatives are the major products of oxidation reactions.
Scientific Research Applications
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of central nervous system (CNS) disorders.
Mechanism of Action
The mechanism of action of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The BOC-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds and electrostatic interactions with target proteins. The cyclopropylmethyl group provides additional hydrophobic interactions, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(N-BOC-Amino)piperidine: Lacks the cyclopropylmethyl group, making it less hydrophobic and potentially less selective in binding interactions.
1-(Cyclopropylmethyl)piperidine: Lacks the BOC-protected amino group, limiting its versatility in synthetic applications.
4-Amino-1-(cyclopropylmethyl)piperidine: The deprotected form of the compound, which may have different reactivity and binding properties.
Uniqueness
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is unique due to the presence of both the BOC-protected amino group and the cyclopropylmethyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-6-8-16(9-7-12)10-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMALDJKFQXNVNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693180 |
Source


|
| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228836-97-2 |
Source


|
| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)


